Broussoflavonol B is a prenylated flavonoid found in the bark of the Paper Mulberry tree (Broussonetia papyrifera) [, , ]. It belongs to a class of naturally occurring compounds known as flavonoids, which are recognized for their diverse biological activities []. Broussoflavonol B has garnered significant interest in scientific research due to its potent anti-cancer properties, particularly against breast cancer and pancreatic cancer [, , , , ].
The synthesis of Broussoflavonol B involves several extraction and purification steps:
Broussoflavonol B participates in several chemical reactions, particularly those involving:
The mechanism by which Broussoflavonol B exerts its biological effects includes:
The physical and chemical properties of Broussoflavonol B include:
These properties are critical for determining its application in various scientific fields.
Broussoflavonol B has several significant applications in scientific research:
Broussoflavonol B (BF-B) demonstrates potent inhibitory activity against estrogen receptor (ER)-negative breast cancer stem-like cells (CSCs), a subpopulation notorious for driving tumor initiation, therapeutic resistance, and metastasis. In ER-negative SK-BR-3 cells, BF-B exhibits growth inhibition at sub-micromolar concentrations (IC₅₀ <1 μM), significantly outperforming the anti-estrogen tamoxifen in both potency and efficacy [1]. Mechanistically, BF-B disrupts critical oncogenic signaling by downregulating steady-state levels of human epidermal growth factor receptor-2 (HER2) and ER-α36—a variant estrogen receptor implicated in aggressive tumor phenotypes and resistance to conventional therapies [1] [2].
The compound's efficacy extends to CSC differentiation. BF-B treatment reduces tumorsphere formation and promotes the expression of differentiation markers, effectively targeting the self-renewal capacity that characterizes treatment-resistant CSC populations [1]. This activity is particularly significant given the lack of targeted therapies for ER-negative breast cancer, which constitutes approximately one-third of breast cancer cases and is associated with poorer prognosis [2]. The downregulation of ER-α36 is pivotal, as this receptor variant is highly expressed in ER-negative tumors and drives non-genomic estrogen signaling pathways that sustain malignant growth [2].
Table 1: Key Mechanisms of Broussoflavonol B in ER-Negative Breast Cancer
Molecular Target | Biological Effect | Functional Outcome | Experimental Model |
---|---|---|---|
ER-α36 | Downregulation | Inhibition of non-genomic estrogen signaling | SK-BR-3, MDA-MB-231 cells |
HER2 | Reduced expression | Attenuation of growth factor signaling | SK-BR-3 cells |
Cancer stemness pathways | Disruption | Reduced tumorsphere formation, induced differentiation | Stem-like SK-BR-3 cells |
c-Myc | Downregulation | Cell cycle arrest at G0/G1 and G2/M phases | MDA-MB-231 cells |
Pancreatic ductal adenocarcinoma (PDAC) presents a formidable therapeutic challenge, but BF-B emerges as a promising agent through its dual inhibition of the Aurora Kinase A (AURKA) and Polo-like Kinase 1 (PLK1) signaling axis. Bioinformatics analyses and molecular docking studies predicted strong interactions between BF-B and AURKA/PLK1, which were functionally validated in vitro [3]. Treatment with BF-B in PANC-1 and BXPC-3 pancreatic cancer cells resulted in dose-dependent suppression of AURKA and PLK1 protein and mRNA expression, disrupting critical regulators of mitotic progression and genomic stability [3].
The downstream consequences of this inhibition are profound. BF-B treatment attenuates phosphorylation cascades involving the cell cycle checkpoint kinases ATR and CHK1, culminating in reduced activity of the CDC25C/Cyclin B1/CDK1 complex—a master regulator of G₂/M transition [3]. In vivo validation using PDAC xenograft models demonstrated that BF-B administration significantly suppresses tumor growth while concurrently reducing AURKA/PLK1 protein levels in excised tumor tissues [3]. This pathway modulation is particularly relevant given the frequent dysregulation of AURKA and PLK1 in PDAC and their association with therapeutic resistance and poor prognosis [8].
Beyond its effects on mitotic kinases, BF-B exerts potent antitumor activity in pancreatic cancer through orchestrated disruption of cell cycle progression and induction of programmed cell death. In PANC-1 cells, BF-B treatment triggers significant accumulation of cells in S-phase (DNA synthesis phase), as confirmed by flow cytometric analysis [3]. This arrest correlates with marked downregulation of S-phase regulatory proteins, including Cyclin A and CDK2, effectively halting DNA replication [3].
Concurrently, BF-B induces mitochondrial-mediated apoptosis, evidenced by increased caspase-9 and caspase-3 activation, along with DNA fragmentation visualized through Hoechst staining [3] [4]. A critical biomarker of DNA damage response, phosphorylated histone H2AX (γH2AX), shows dose-dependent elevation following BF-B exposure, indicating unrepaired DNA damage that contributes to apoptotic induction [3]. This dual mechanism—simultaneous cell cycle arrest and apoptosis induction—creates a powerful antitumor response that overcomes conventional chemoresistance mechanisms in pancreatic cancer. The complementary nature of these effects underscores BF-B's therapeutic potential against a malignancy notoriously resistant to single-agent therapies.
Table 2: Broussoflavonol B-Induced Molecular Changes in Pancreatic Cancer Cells
Cellular Process | Molecular Alterations | Observed Phenotype |
---|---|---|
Cell Cycle Regulation | ↓ Cyclin A, ↓ CDK2, ↓ CDC25C, ↓ Cyclin B1 | S-phase arrest |
DNA Damage Response | ↑ Histone H2A.XS139ph phosphorylation | DNA fragmentation |
Apoptotic Signaling | ↑ Caspase-9, ↑ Caspase-3 activation | Mitochondrial apoptosis |
Oncogenic Signaling | ↓ AURKA, ↓ PLK1, ↓ c-Myc | Growth suppression |
BF-B demonstrates particular efficacy against p53-mutated cancers through strategic targeting of the transcription factor Forkhead box M1 (FoxM1), which is frequently overexpressed following p53 inactivation. In p53-mutated PANC-1 pancreatic cancer cells, FoxM1 expression is approximately 1.7-fold higher than in p53-wild-type Capan-2 cells, creating a therapeutic vulnerability [4]. BF-B treatment significantly reduces FoxM1 expression at both mRNA and protein levels in a dose- and time-dependent manner [4].
This FoxM1 suppression has cascading effects on critical downstream effectors. BF-B downregulates expression of FoxM1 target genes including cyclin D1 (G1/S progression regulator), cyclin B1 (G2/M regulator), and survivin (apoptosis inhibitor) [4]. Consequently, BF-B induces G0/G1 phase arrest, increasing the proportion of PANC-1 cells in this quiescent state from 53% to 68.3% at 20 μM concentration [4].
Simultaneously, BF-B disrupts the ERK/c-Myc signaling axis, suppressing phosphorylation of ERK1/2 and reducing expression of its downstream effector c-Myc [4]. This dual targeting is particularly significant because the ERK/c-Myc pathway lies upstream of FoxM1 activation, suggesting that BF-B simultaneously targets multiple nodes within the same oncogenic signaling network. The coordinated downregulation of these interconnected pathways impairs cancer cell proliferation, migration, and invasion—effects demonstrated through wound healing and Transwell assays where BF-B reduced PANC-1 cell migration by 61.2% and invasion by 49% at 10 μM [4].
BF-B exhibits therapeutic synergy with conventional anti-estrogen therapies, potentially addressing the challenge of treatment resistance in breast cancer. In ER-negative breast cancer models, BF-B enhances the growth inhibitory activity of tamoxifen, particularly against tumorsphere cells derived from tamoxifen-resistant MCF7/TAM cell lines [1] [8]. This synergy arises from complementary mechanisms: while tamoxifen primarily targets classical estrogen receptor signaling, BF-B downregulates ER-α36—an estrogen receptor variant implicated in anti-estrogen resistance [1] [2].
The molecular interplay between these pathways is significant. ER-α36 mediates membrane-initiated estrogen signaling that promotes tumor growth independently of the classical nuclear ER pathway. By reducing ER-α36 expression, BF-B disrupts this resistance mechanism and sensitizes cancer cells to tamoxifen [1] [8]. This effect extends beyond simple additive interactions to true pharmacological synergy, where the combination effect exceeds the sum of individual drug effects. The ability of BF-B to simultaneously target cancer stem-like populations while enhancing sensitivity to anti-estrogens positions it as a promising component of combinatorial regimens against refractory breast malignancies.
Table 3: Synergistic Interactions Between Broussoflavonol B and Anti-Estrogen Therapies
Therapeutic Combination | Molecular Mechanism | Biological Outcome |
---|---|---|
BF-B + Tamoxifen | Downregulation of ER-α36 | Enhanced growth inhibition in ER-negative cells |
BF-B + Anti-estrogens | Disruption of HER2 signaling | Reduced CSC tumorsphere formation |
BF-B + Hormonal therapies | Suppression of c-Myc expression | Cell cycle arrest enhancement |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7